![molecular formula C15H16N6O B5190343 N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5190343.png)
N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, commonly known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to study the role of sGC in various physiological and pathological processes.
Mecanismo De Acción
ODQ inhibits N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine by binding to the heme group of the enzyme and preventing the binding of nitric oxide (NO). NO activates this compound by binding to the heme group and stimulating the production of cyclic guanosine monophosphate (cGMP), which mediates the downstream effects of NO. ODQ blocks this pathway by preventing the binding of NO and inhibiting the production of cGMP.
Biochemical and Physiological Effects:
ODQ has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In vascular smooth muscle cells, ODQ inhibits the relaxation of blood vessels in response to NO, leading to vasoconstriction. In platelets, ODQ inhibits the activation of the cGMP-dependent protein kinase, leading to decreased platelet aggregation. In cancer cells, ODQ inhibits cell proliferation and induces apoptosis. In the brain, ODQ has been shown to protect against ischemic injury and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ODQ has several advantages as a research tool, including its high potency and selectivity for N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, its ability to block the effects of NO in a reversible manner, and its wide range of effects on different physiological systems. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
Direcciones Futuras
There are several areas of future research that could be pursued using ODQ as a tool. One area is the role of N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in cancer, where ODQ has shown promise as a potential therapeutic agent. Another area is the use of ODQ in combination with other drugs or therapies to enhance their effects. Finally, there is the potential for the development of new this compound inhibitors based on the structure of ODQ, which could have improved potency, selectivity, and safety profiles.
Métodos De Síntesis
ODQ can be synthesized by a multi-step process involving the reaction of 2-methylbenzylamine with ethyl 2-bromoacetate to form 2-methylbenzyl 2-bromoacetate, which is then reacted with cyclopropylamine to form N-cyclopropyl-N'-(2-methylbenzyl)acetamide. The acetamide is then converted to the oxadiazole ring by reaction with chlorosulfonyl isocyanate and sodium azide, followed by reduction with sodium dithionite to form ODQ.
Aplicaciones Científicas De Investigación
ODQ has been extensively used in scientific research to study the role of N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in various physiological and pathological processes. This compound is a key enzyme in the nitric oxide signaling pathway, which plays a critical role in regulating vascular tone, platelet aggregation, inflammation, and other processes. ODQ has been used to investigate the effects of this compound inhibition on these processes, as well as to study the role of this compound in cancer, neurodegenerative diseases, and other conditions.
Propiedades
IUPAC Name |
5-N-cyclopropyl-6-N-[(2-methylphenyl)methyl]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-9-4-2-3-5-10(9)8-16-12-13(17-11-6-7-11)19-15-14(18-12)20-22-21-15/h2-5,11H,6-8H2,1H3,(H,16,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUFRKQVMOIKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC3=NON=C3N=C2NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
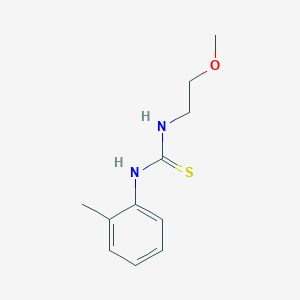

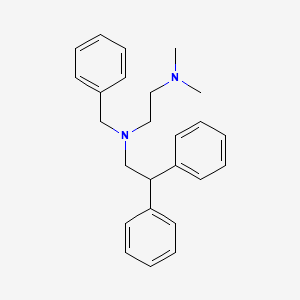
![1-{[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole](/img/structure/B5190296.png)

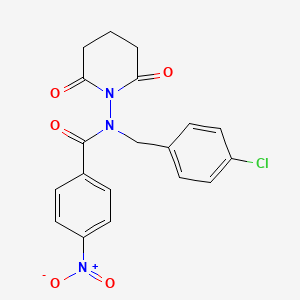
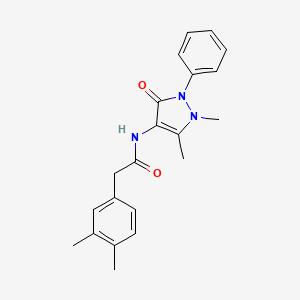
![N-allyl-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarbothioamide](/img/structure/B5190314.png)
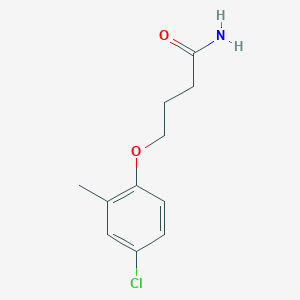


![N-(2-chlorophenyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5190341.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(1H-pyrazol-5-ylmethyl)amino]nicotinamide](/img/structure/B5190351.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5190356.png)
